

# molecular weight and formula of Diethyl 12-bromododecylphosphonate.

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## Compound of Interest

Compound Name: Diethyl 12-bromododecylphosphonate

Cat. No.: B1670521

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## Technical Guide: Diethyl 12-bromododecylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a representative synthesis protocol for **Diethyl 12-bromododecylphosphonate**, a versatile reagent in synthetic and medicinal chemistry.

## Core Compound Data

Quantitative data for **Diethyl 12-bromododecylphosphonate** is summarized in the table below for easy reference.

Property	Value
Chemical Formula	C16H34BrO3P[1][2][3]
Molecular Weight	385.32 g/mol [1][3][4]
CAS Number	264231-28-9[1][2][4]
Purity	Typically ≥95%[1]

## Physicochemical Characteristics

**Diethyl 12-bromododecylphosphonate** is a brominated alkyl phosphonate that features a reactive bromide group and a stable phosphonate moiety.<sup>[1][3]</sup> The C12 alkyl chain imparts significant hydrophobicity, making it a useful intermediate for various applications.<sup>[1]</sup> The bromide atom serves as a good leaving group, facilitating nucleophilic substitution reactions, while the diethyl phosphonate group can be used for further chemical modifications or as a chelating agent.<sup>[2][3]</sup> This dual functionality makes it a valuable building block in the synthesis of linkers, surface modification agents, and bioactive molecules.<sup>[1][3]</sup>

## Representative Synthesis Protocol

The synthesis of **Diethyl 12-bromododecylphosphonate** can be achieved through a multi-step process, typically involving the bromination of a long-chain alcohol followed by a phosphorylation reaction. While a specific detailed protocol for this exact molecule is not publicly available, a general and widely applicable methodology is outlined below, based on established synthesis routes for long-chain alkyl bromides and their subsequent phosphorylation.

### Step 1: Bromination of Dodecan-1-ol

- Materials: Dodecan-1-ol, phosphorus tribromide (PBr<sub>3</sub>), anhydrous diethyl ether.
- Procedure:
  - Dissolve Dodecan-1-ol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.
  - Slowly add phosphorus tribromide dropwise to the stirred solution.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).
  - Carefully quench the reaction by pouring the mixture over ice water.
  - Separate the organic layer, wash it with saturated sodium bicarbonate solution and brine, then dry it over anhydrous magnesium sulfate.

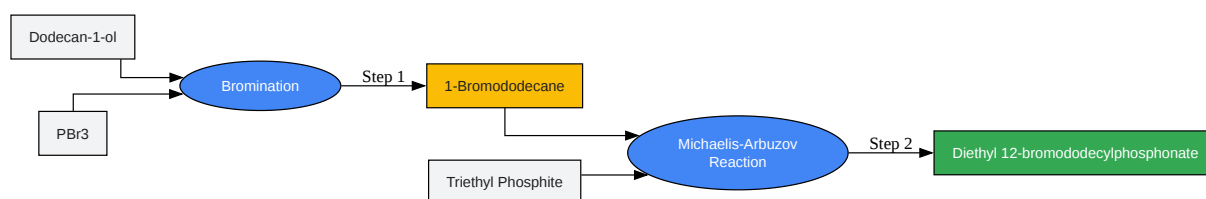
- Remove the solvent under reduced pressure to yield 1-bromododecane.

## Step 2: Michaelis-Arbuzov Reaction for Phosphonylation

- Materials: 1-bromododecane, triethyl phosphite.
- Procedure:
  - Heat an excess of triethyl phosphite in a reaction vessel equipped with a distillation apparatus.
  - Slowly add the 1-bromododecane synthesized in Step 1 to the heated triethyl phosphite.
  - The reaction is typically exothermic. Maintain the temperature to ensure a steady reaction rate and distill off the bromoethane byproduct.
  - After the addition is complete, continue heating the mixture for several hours to drive the reaction to completion.
  - Remove the excess triethyl phosphite under vacuum distillation.
  - The resulting crude **Diethyl 12-bromododecylphosphonate** can be further purified by column chromatography.

## Synthesis Workflow

The logical relationship of the synthesis process is illustrated in the following diagram.



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Caption: Synthesis workflow for **Diethyl 12-bromododecylphosphonate**.

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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)